N-(2-chloro-4-methylphenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
Description
The compound N-(2-chloro-4-methylphenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a synthetic triazolo-pyrazine derivative characterized by:
- A 1,2,4-triazolo[4,3-a]pyrazine core with an 8-oxo group.
- A 4-ethoxyphenyl substituent at position 7 of the pyrazine ring.
- A sulfanyl acetamide side chain at position 3, linked to a 2-chloro-4-methylphenyl group.
Synthesis likely involves coupling a thiolated triazolo-pyrazine intermediate with a chloroacetamide derivative under reflux conditions, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c1-3-31-16-7-5-15(6-8-16)27-10-11-28-20(21(27)30)25-26-22(28)32-13-19(29)24-18-9-4-14(2)12-17(18)23/h4-12H,3,13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIICYBSKHGNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=C(C=C(C=C4)C)Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a complex compound that combines various heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Chloro-methylphenyl group : Contributes to hydrophobic interactions.
- Triazolo-pyrazine core : Known for its role in various pharmacological activities.
- Sulfanyl linkage : Enhances reactivity and potential biological interactions.
Molecular Formula : C19H20ClN5O2S
Molecular Weight : 419.91 g/mol
Biological Activity Overview
Research indicates that compounds containing triazole and pyrazine moieties exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound has shown promise in several areas:
1. Anticancer Activity
Studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies reported an IC50 value of approximately 6.2 μM against colon carcinoma HCT-116 cells and varying degrees of efficacy against breast cancer cell lines (T47D) with IC50 values ranging from 27.3 to 43.4 μM .
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 - 43.4 |
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research into similar triazole derivatives has shown effectiveness against both bacterial and fungal strains. For example, benzothiazole derivatives exhibited good antibacterial activity compared to standard antibiotics .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Metabolic Enzymes : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission and implicated in neurodegenerative diseases.
- Induction of Apoptosis : The anticancer activity is often linked to the induction of programmed cell death in malignant cells through various signaling pathways.
Case Studies
Recent studies involving related compounds provide insights into the biological activity and therapeutic potential of this compound:
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that modifications at the phenyl ring significantly enhanced anticancer activity.
Study 2: Antimicrobial Screening
Another study assessed the antimicrobial properties of similar compounds against a panel of pathogens. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key analogues share the triazolo-pyrazine core but differ in substituents, impacting physicochemical and pharmacological properties:
*Calculated based on analogous compounds.
Key Observations:
The N-(2-chloro-4-methylphenyl) group introduces steric bulk and electron-withdrawing effects, contrasting with the smaller N-(4-methoxybenzyl) in or N-(2,5-dimethylphenyl) in .
Hydrogen Bonding Capacity :
Bioactivity and Pharmacokinetic Insights
While direct bioactivity data for the target compound is unavailable in the provided evidence, insights can be inferred from structural analogues:
- Triazolo-pyrazine derivatives are often explored for kinase inhibition or epigenetic modulation due to their planar heterocyclic core .
- Similarity Indexing : Using Tanimoto coefficients (as in ), the target compound may share >60% structural similarity with , implying overlapping pharmacokinetic profiles (e.g., moderate solubility, plasma protein binding).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
